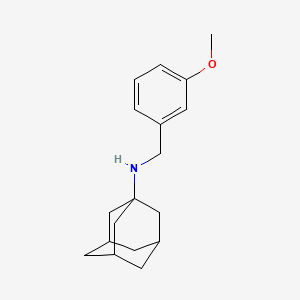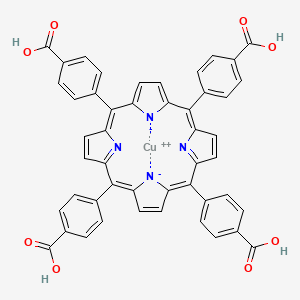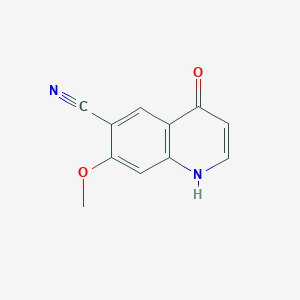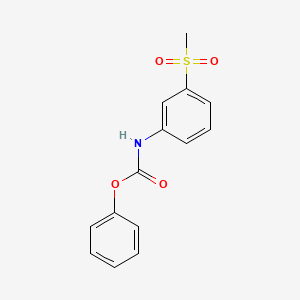
Phenyl 3-methylsulfonylphenylcarbamate
描述
Phenyl carbamates are a class of organic compounds that contain a phenyl group and a carbamate group. They are often used in the synthesis of various pharmaceuticals and pesticides .
Synthesis Analysis
Carbamates can be synthesized through a process known as carbamoylation . This involves the reaction of an amine with a carbonyl compound to form a carbamate. The process can be catalyzed by various substances, including tin .Molecular Structure Analysis
The molecular structure of a compound like Phenyl 3-methylsulfonylphenylcarbamate would likely consist of a phenyl group, a carbamate group, and a methylsulfonyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Phenyl carbamates can undergo various chemical reactions, including reactions with Grignard reagents and reactions involving radical reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its exact molecular structure. Factors such as melting point, boiling point, solubility, and reactivity would be influenced by the presence and position of the phenyl, carbamate, and methylsulfonyl groups .作用机制
Target of Action
Carbamate compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Phenyl (3-(methylsulfonyl)phenyl)carbamate, like other carbamate compounds, may exhibit antioxidant activity. A computational study on a similar compound, 3-morpholinopropyl phenyl carbamate (3-MPPC), showed excellent radical scavenging activity against HO• and HOO• radicals . Four types of possible reaction mechanisms were considered: hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) . The HAT mechanism was found to be the most probable .
Biochemical Pathways
As an antioxidant, it may play a role in mitigating oxidative stress by deactivating free radicals .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, and their ability to permeate cell membranes .
Result of Action
As an antioxidant, it may help reduce oxidative stress in cells by deactivating free radicals .
未来方向
属性
IUPAC Name |
phenyl N-(3-methylsulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(17,18)13-9-5-6-11(10-13)15-14(16)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZCBCMUHMZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
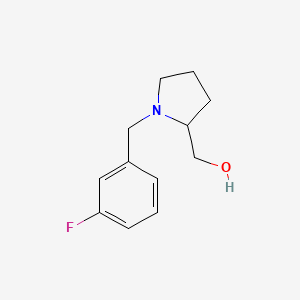
![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)
![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)


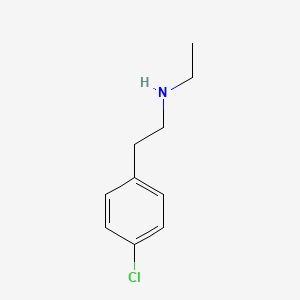
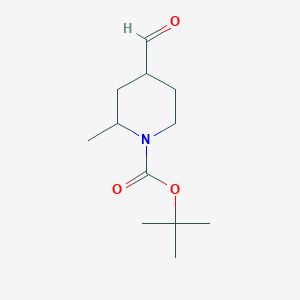
![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
